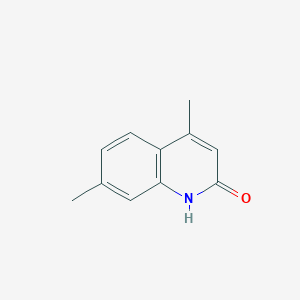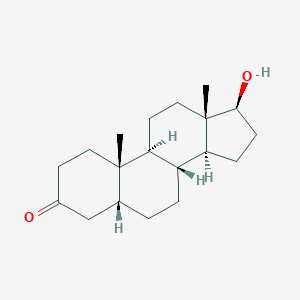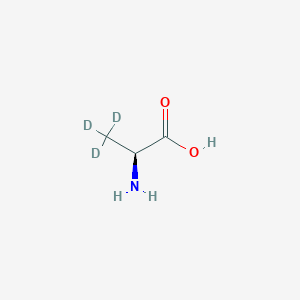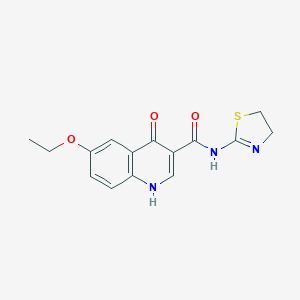
N-(4,5-dihydro-1,3-thiazol-2-yl)-6-ethoxy-4-oxo-1H-quinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5-dihydro-1,3-thiazol-2-yl)-6-ethoxy-4-oxo-1H-quinoline-3-carboxamide, commonly known as DTCQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DTCQ belongs to the class of quinoline-based compounds and has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of DTCQ involves the inhibition of various enzymes and proteins involved in cellular processes. DTCQ has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It also inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. DTCQ has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemische Und Physiologische Effekte
DTCQ has been shown to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory mediators, and improve cognitive function in animal models of Alzheimer's disease. DTCQ has also been shown to exhibit antimicrobial activity against various pathogenic bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
DTCQ has several advantages and limitations for lab experiments. It is a synthetic compound that can be easily synthesized with good yields and high purity. However, it has limited solubility in aqueous solutions, which can limit its use in certain experimental setups. DTCQ also has limited stability in solution, which can affect its potency over time.
Zukünftige Richtungen
There are several future directions for the study of DTCQ. One potential area of research is the development of novel analogs of DTCQ with improved solubility and stability. Another area of research is the study of the pharmacokinetics and pharmacodynamics of DTCQ in animal models and humans. Additionally, the potential use of DTCQ in combination therapies for the treatment of various diseases should be explored. Finally, the development of novel drug delivery systems for DTCQ could improve its efficacy and reduce potential side effects.
Synthesemethoden
The synthesis of DTCQ involves the reaction of 2-aminobenzothiazole with ethyl acetoacetate, followed by the condensation of the resulting intermediate with 2-chloro-3-formylquinoline. The final product is obtained by the reaction of the intermediate with thiourea. The synthesis of DTCQ has been optimized to yield a high purity product with good yields.
Wissenschaftliche Forschungsanwendungen
DTCQ has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-microbial properties. DTCQ has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
111951-05-4 |
|---|---|
Produktname |
N-(4,5-dihydro-1,3-thiazol-2-yl)-6-ethoxy-4-oxo-1H-quinoline-3-carboxamide |
Molekularformel |
C15H15N3O3S |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-6-ethoxy-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C15H15N3O3S/c1-2-21-9-3-4-12-10(7-9)13(19)11(8-17-12)14(20)18-15-16-5-6-22-15/h3-4,7-8H,2,5-6H2,1H3,(H,17,19)(H,16,18,20) |
InChI-Schlüssel |
BUFXHCLMVIZQJO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)NC=C(C2=O)C(=O)NC3=NCCS3 |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)NC=C(C2=O)C(=O)NC3=NCCS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



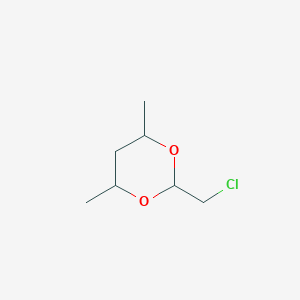

![Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate](/img/structure/B52452.png)
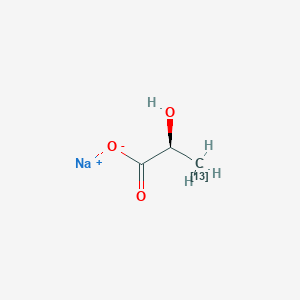

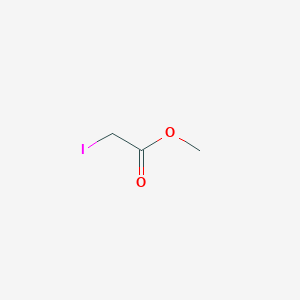

![2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate](/img/structure/B52459.png)
